

understanding the structure-activity relationship (SAR) of 4-Benzylpiperazin-2-one

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Compound of Interest

Compound Name: 4-Benzylpiperazin-2-one

Cat. No.: B078528

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The Structure-Activity Relationship of 4-Benzylpiperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The **4-benzylpiperazin-2-one** core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The insights presented herein are intended to empower researchers in the rational design of more potent and selective drug candidates.

Structure-Activity Relationship Data

The following tables summarize the quantitative data for various 4-benzylpiperazine and piperazin-2-one derivatives, highlighting their diverse biological activities. While a comprehensive SAR study specifically for the **4-benzylpiperazin-2-one** scaffold is not extensively documented in publicly available literature, the data from closely related analogs provide valuable insights into the structural requirements for different biological targets.

Table 1: Cytotoxic Activity of Piperazine and Piperazin-2-one Derivatives

Compound ID	R1 (at N1 of Piperazine)	R2 (at N4 of Piperazine)	R3 (Other Substitutions)	Cell Line	IC50 (μM)	Reference
5f	Indolin-2-one derivative	Phenyl	5-F on indolin-2-one	HCT-116	3.49	[1]
6d	Indolin-2-one derivative	4-Fluorophenyl	5-Cl on indolin-2-one	A549	3.59	[1]
6l	Indolin-2-one derivative	4-Nitrophenyl	5-Cl on indolin-2-one	HCT-116	4.57	[1]
7a	N-methylquinazolin-4-amine	Benzyl	6,7-dimethoxy on quinazoline	HepG2	0.029	[2]
7a	N-methylquinazolin-4-amine	Benzyl	6,7-dimethoxy on quinazoline	A549	0.041	[2]
7a	N-methylquinazolin-4-amine	Benzyl	6,7-dimethoxy on quinazoline	HCT116	0.147	[2]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 4-Benzylpiperazine Derivatives

Compound ID	R Group on Benzyl Ring	Linker to Piperazine	IC50 (μM)	Reference
4a	2-Cl	-CH2-	0.91	[3]
4g	3-OCH3	-CH2-	5.5	[3]
PQM-181 (5k)	Unsubstituted	Acyl-hydrazone	5.9	[1]

Table 3: Sigma Receptor (σ 1R) Binding Affinity of 4-Benzylpiperazine Derivatives

Compound ID	N1-Substituent	Ki (nM)	Reference
15	3-cyclohexylpropan-1-one	1.6	[4]
8	(lead compound)	-	[4]
24	-	-	[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in the study of piperazine derivatives.

Synthesis of 4-Benzylpiperazin-2-one Derivatives (General Procedure)

A common route for the synthesis of 4-substituted piperazin-2-ones involves a cascade, metal-promoted transformation. This method allows for the introduction of diversity at two points of the molecule.[5]

Materials:

- Chloro allenylamide
- Primary amine (e.g., benzylamine)
- Aryl iodide

- Palladium catalyst (e.g., Pd(dba)₂/PPh₃)
- Silver nitrate (AgNO₃)
- Anhydrous solvent (e.g., Dichloromethane - DCM)

Procedure:

- To a solution of the primary amine in the anhydrous solvent, add the chloro allenylamide.
- Add the palladium catalyst and silver nitrate to the reaction mixture.
- Introduce the aryl iodide and allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is quenched and the product is extracted using an appropriate organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the desired 4-substituted piperazin-2-one.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Materials:

- Cancer cell lines (e.g., A549, HCT-116, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO)
- Test compounds (**4-benzylpiperazin-2-one** derivatives)

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- After the incubation period, remove the medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
- Incubate the plate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a simple, rapid, and sensitive method for the determination of cholinesterase activity.^[3]

Materials:

- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

- Phosphate buffer (pH 8.0)
- Test compounds

Procedure:

- In a 96-well plate, add 25 μ L of 15 mM ATCI, 125 μ L of 3 mM DTNB, and 50 μ L of phosphate buffer (50 mM, pH 8.0).
- Add 25 μ L of the test compound solution at various concentrations.
- Initiate the reaction by adding 25 μ L of 0.22 U/mL AChE solution.
- Incubate the plate at 37°C for 15 minutes.
- Measure the absorbance at 412 nm at regular intervals.
- Calculate the percentage of inhibition of AChE activity and determine the IC50 value for each compound.

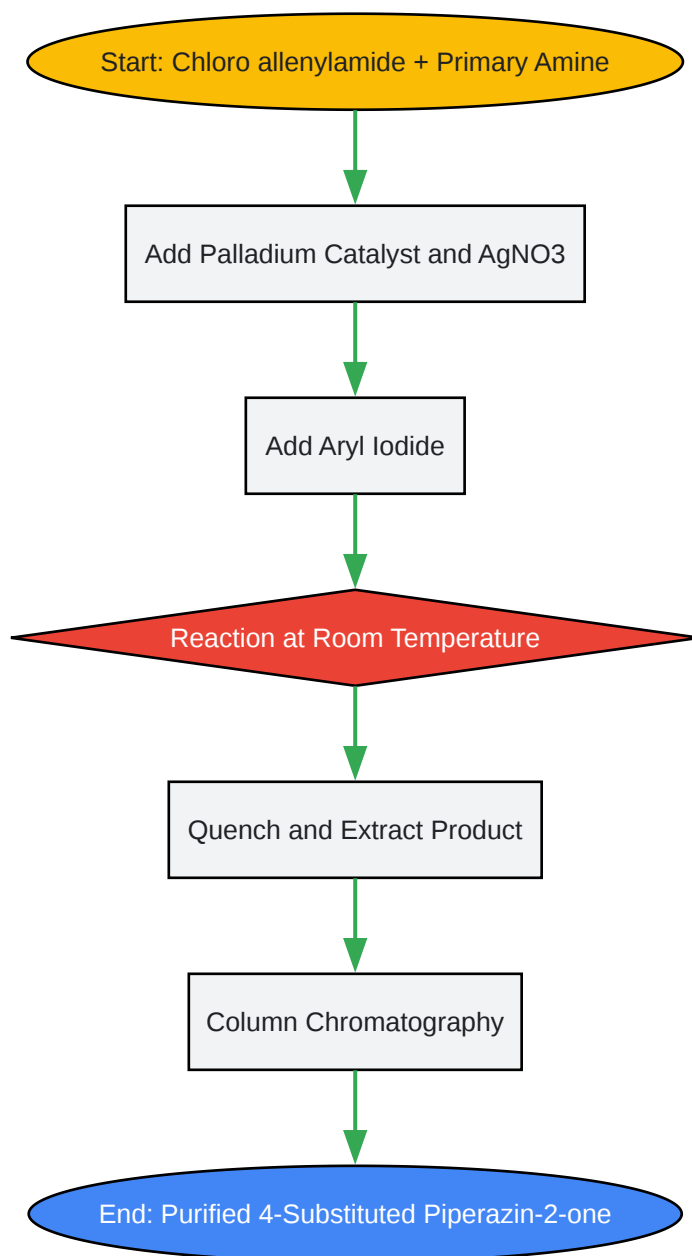
Visualizations

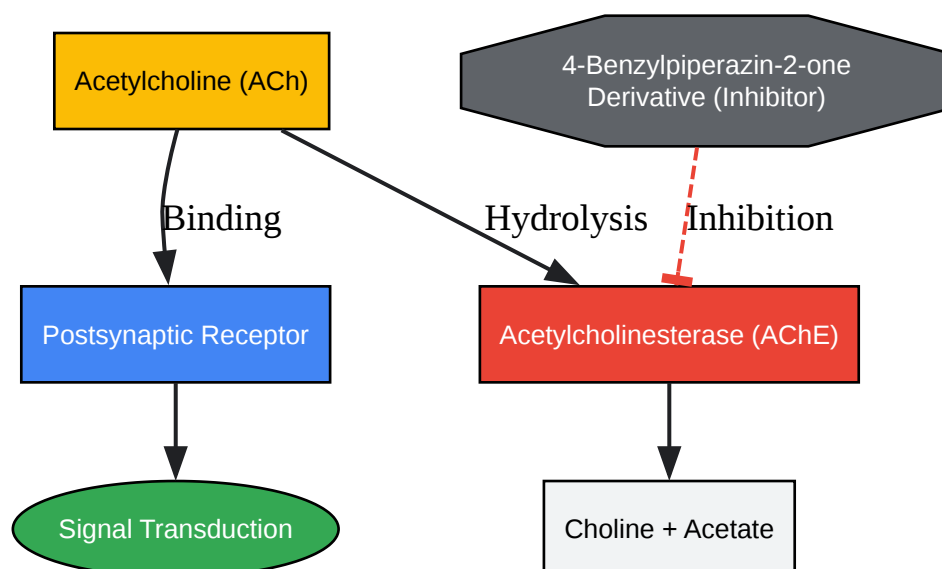
The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR of **4-benzylpiperazin-2-one** derivatives.



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Workflow for Cytotoxicity (MTT) Assay.





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